molecular formula C19H22FN3O B2969810 (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone CAS No. 1436185-81-7

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone

Cat. No.: B2969810
CAS No.: 1436185-81-7
M. Wt: 327.403
InChI Key: CIAZBVFXNJFUDE-UHFFFAOYSA-N
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Description

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone is a complex organic compound that features a diazepane ring, a benzyl group, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the diazepane ring, followed by the introduction of the benzyl and fluoropyridine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanone
  • 5-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)pentanenitrile

Uniqueness

Compared to similar compounds, (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone is unique due to the presence of the fluoropyridine moiety. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

(4-benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-15-8-10-22(19(24)17-7-9-21-18(20)13-17)11-12-23(15)14-16-5-3-2-4-6-16/h2-7,9,13,15H,8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZBVFXNJFUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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